2-Bromo-5-fluoro-4-methylbenzenethiol

Description

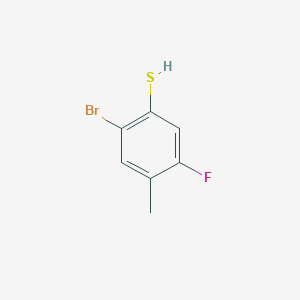

2-Bromo-5-fluoro-4-methylbenzenethiol (CAS No. 108404-38-2) is a benzenethiol derivative with the molecular formula C₇H₆BrFS. The compound features a benzene ring substituted with a bromine atom at position 2, a fluorine atom at position 5, a methyl group at position 4, and a thiol (-SH) group at position 1 (Figure 1). This unique substitution pattern confers distinct chemical reactivity and biological activity, making it valuable in organic synthesis, pharmaceutical research, and material science .

Figure 1: Structural representation of this compound.

Properties

CAS No. |

1208077-80-8 |

|---|---|

Molecular Formula |

C7H6BrFS |

Molecular Weight |

221.09 g/mol |

IUPAC Name |

2-bromo-5-fluoro-4-methylbenzenethiol |

InChI |

InChI=1S/C7H6BrFS/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |

InChI Key |

DMEZQOCEXSLDRH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1F)S)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-methylbenzenethiol typically involves multi-step organic reactions. One common method starts with the bromination of 5-fluoro-4-methylbenzenethiol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-methylbenzenethiol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, iodine), solvents (e.g., water, acetic acid).

Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Formation of substituted derivatives, such as 2-amino-5-fluoro-4-methylbenzenethiol.

Oxidation: Formation of sulfonic acids or disulfides.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

2-Bromo-5-fluoro-4-methylbenzenethiol has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Utilized in the fabrication of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-methylbenzenethiol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, it may interact with biological targets, such as enzymes or receptors, through its functional groups, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The properties and applications of 2-Bromo-5-fluoro-4-methylbenzenethiol are best understood through comparison with structurally related compounds. Key factors include halogen positioning, functional groups, and substituent effects.

Comparison Based on Halogen and Substituent Positioning

Table 1 : Positional Isomers and Their Properties

| Compound Name | Molecular Formula | Key Features | Applications/Activity | Reference |

|---|---|---|---|---|

| This compound | C₇H₆BrFS | -SH at position 1; Br, F, CH₃ at 2,5,4 | Organic synthesis, catalysis | |

| 5-Bromo-2-fluoro-4-methylbenzenethiol | C₇H₆BrFS | -SH at position 1; Br, F, CH₃ at 5,2,4 | Altered reactivity due to Br/F swap | |

| (2-Bromo-6-fluorophenyl)methanethiol | C₇H₅BrFS | -SH on methylene; Br, F at 2,6 | Antimicrobial potential |

Key Findings :

- The position of bromine and fluorine significantly affects electronic properties. For example, bromine at position 2 (electron-withdrawing) in this compound may enhance acidity of the -SH group compared to bromine at position 5 .

Functional Group Variations

Table 2 : Impact of Functional Group Replacement

| Compound Name | Functional Group | Molecular Formula | Key Features | Applications/Activity | Reference |

|---|---|---|---|---|---|

| This compound | -SH | C₇H₆BrFS | High reactivity for metal coordination | Catalyst in cross-coupling reactions | |

| N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide | -NHCOCH₃ | C₉H₉BrFNO | Amide group enhances stability | Anticancer drug candidate | |

| 4-Bromo-2-fluorotoluene | -CH₃ | C₇H₆BrF | Simple halogenated toluene derivative | Intermediate in benzoic acid synthesis |

Key Findings :

- The thiol (-SH) group in this compound enables applications in catalysis and polymer chemistry, unlike the acetamide or methyl groups in analogs .

- N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide exhibits improved pharmacokinetic stability due to the acetamide group, favoring therapeutic use over the thiol derivative .

Halogen Substitution Effects

Table 3 : Bromine vs. Other Halogens

| Compound Name | Halogens | Molecular Formula | Key Features | Applications/Activity | Reference |

|---|---|---|---|---|---|

| This compound | Br, F | C₇H₆BrFS | Dual halogen effects enhance electrophilicity | Agrochemical intermediates | |

| 2-Chloro-5-fluoro-4-methylbenzenethiol | Cl, F | C₇H₆ClFS | Lower molecular weight; reduced steric bulk | Solubility in polar solvents | N/A* |

| Methyl 2-bromo-4-fluorobenzoate | Br, F | C₈H₆BrFO₂ | Ester group reduces reactivity | Prodrug formulations |

Key Findings :

- The methyl ester in Methyl 2-bromo-4-fluorobenzoate reduces thiol-like reactivity, limiting its use in metal-catalyzed reactions .

Recommendations :

- Explore the compound’s use in asymmetric catalysis by leveraging its chiral centers.

- Investigate synergistic effects of bromine and fluorine in antiviral or anticancer studies.

Biological Activity

2-Bromo-5-fluoro-4-methylbenzenethiol is an aromatic compound with significant potential in various biological applications, including antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 221.09 g/mol. The compound features a thiol functional group, which is critical for its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to the presence of the thiol group. This interaction can lead to alterations in enzyme activity, potentially inhibiting or enhancing their functions. The halogen substituents (bromine and fluorine) may also enhance binding affinity through halogen bonding, influencing molecular recognition processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for specific pathogens are as follows:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Streptococcus agalactiae | 100 |

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have demonstrated that compounds with similar structures can modulate immune responses and inhibit cancer cell proliferation. For instance, derivatives of benzothiophene have shown efficacy in reactivating immune responses against tumors, indicating that this compound could have similar applications in cancer therapy .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.